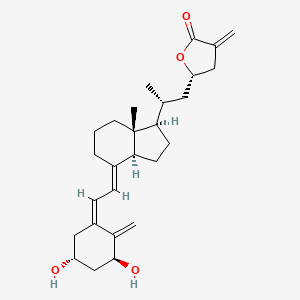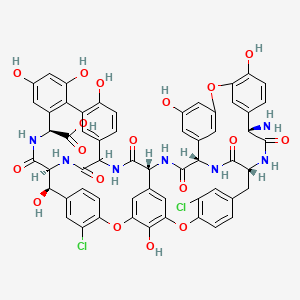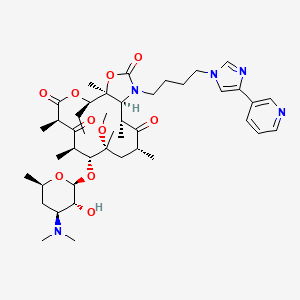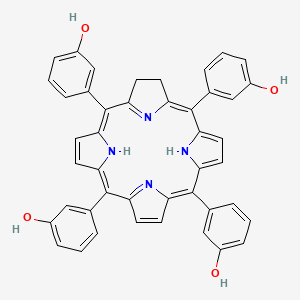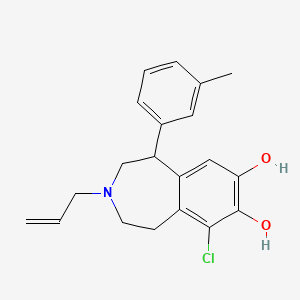
SKF-83822
科学研究应用
SKF 83822 在科学研究中具有广泛的应用:
作用机制
SKF 83822 通过选择性激活多巴胺 D1 样受体发挥作用,这些受体与 Gs/olf/腺苷酸环化酶信号通路偶联。这种激活导致环磷酸腺苷 (cAMP) 水平升高,进而刺激腺苷酸环化酶活性。 与其他多巴胺激动剂不同,SKF 83822 不激活磷脂酰肌醇二酯酶 (PLC) 偶联的 D1 样受体,使其在作用机制上独一无二 .
生化分析
Biochemical Properties
SKF-83822 interacts with the dopamine D1 receptor, a G protein-coupled receptor . It activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors, but not phospholipase C (PLC)-coupled D1-like receptors . This interaction leads to an increase in the production of cyclic AMP (cAMP), a key secondary messenger involved in many biological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound increases DARPP-32 phosphorylation in Neostriatal slices . DARPP-32 is a key protein involved in the regulation of dopaminergic neurotransmission .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the dopamine D1 receptor, leading to the activation of the Gs/olf/adenylyl cyclase (AC)-coupled pathway . This results in an increase in cAMP production, which can further influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, treatment with this compound for 5 minutes stimulates DARPP-32 Thr34 phosphorylation maximally at a concentration of 100 μM . This indicates that the effects of this compound can change over time and are dose-dependent.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound shows significant effects in a moderate and high dose with 0.25 mg/kg and 0.35 mg/kg, respectively, in monkeys . It induces locomotion but does not induce dyskinesia .
Metabolic Pathways
Given its role as a dopamine D1 receptor agonist, it is likely involved in pathways related to dopamine signaling .
Transport and Distribution
Given its role as a dopamine D1 receptor agonist, it is likely to be distributed in areas where these receptors are present .
Subcellular Localization
Given its role as a dopamine D1 receptor agonist, it is likely to be localized in areas where these receptors are present .
准备方法
合成路线和反应条件
SKF 83822 的合成涉及多个步骤,从市售的前体开始最终产物以氢溴酸盐的形式获得,以增强其稳定性和溶解度 .
工业生产方法
SKF 83822 的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 进行纯化。 反应条件严格控制,以确保一致性和可重复性 .
化学反应分析
反应类型
SKF 83822 主要发生取代反应,因为存在反应性官能团,如氯和羟基。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括胺和硫醇等亲核试剂。条件通常包括温和的温度和乙醇或二甲基亚砜 (DMSO) 等溶剂。
氧化反应: 可以在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。
还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,用胺进行取代反应可以产生胺衍生物,而氧化反应可以产生醌 .
相似化合物的比较
类似化合物
SKF 38393: 另一种多巴胺 D1 受体激动剂,但它激活腺苷酸环化酶和磷脂酰肌醇二酯酶通路。
芬奥多巴胺: 一种选择性多巴胺 D1 受体激动剂,在临床上用于治疗高血压。
SKF 83822 的独特性
SKF 83822 的独特性在于它选择性激活腺苷酸环化酶,而不影响磷脂酰肌醇二酯酶。 这种选择性激活降低了运动障碍等副作用的风险,使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNOXCRCYMOMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043819 | |
| Record name | SKF 83822 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-08-5 | |
| Record name | SKF-83822 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83822 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74115-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-83822 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SKF 83822 functions as a selective dopamine D1-like receptor agonist. [] This means it binds preferentially to D1-like receptors (D1 and D5), triggering a cascade of intracellular events. While both receptor subtypes are activated, research suggests a more prominent role for D1 receptors in mediating SKF 83822's effects. []
A: Research suggests that SKF 83822 does not directly activate the D1-D2 receptor heteromer. [] While it binds to the D1 receptor within this complex, it does not lead to the activation of the Gq protein or subsequent calcium release, a hallmark of D1-D2 heteromer activation. [] In contrast, SKF 83959 can directly activate this heteromer, highlighting the complexities of ligand-receptor interactions and their downstream consequences. []
A: Although SKF 83822 doesn't directly activate the D1-D2 heteromer, its binding to the D1 protomer within the complex induces conformational changes. [] These changes are sufficient to initiate desensitization of the heteromer, diminishing its ability to generate a calcium signal upon subsequent activation by an appropriate agonist. [] This phenomenon underscores the intricate allosteric modulation within receptor complexes and their potential pharmacological implications.
A: The desensitization process triggered by SKF 83822 binding to the D1-D2 heteromer is regulated by G protein-coupled receptor kinase 2 (GRK2). [] Studies reveal that both the catalytic and regulator of G-protein signaling (RGS) domains of GRK2 play a role in this process. [] Overexpression of GRK2 attenuates the calcium signal, whereas its knockdown enhances the signal. [] Notably, expression of a catalytically inactive GRK2 construct partially rescues the attenuated signal, implying the involvement of both GRK2's kinase activity and its ability to interact with G proteins in the desensitization mechanism. []
A: Studies in transgenic mice expressing eGFP under the control of the Nr4a1 promoter (Nr4a1-eGFP mice) have shown that SKF 83822 can indeed influence Nr4a1 expression. [] In primary striatal cultures derived from these mice, treatment with SKF 83822 led to an increase in eGFP expression specifically in neuronal-like cells. [] This finding suggests that SKF 83822, through its action on D1-like receptors, can modulate Nr4a1 expression, a transcription factor implicated in neuronal survival, differentiation, and responses to various stimuli.
A: Nr4a1-eGFP mice serve as a valuable tool for studying the effects of SKF 83822 in the context of striosome-matrix architecture and neuronal activity. [] These mice exhibit robust eGFP expression in striosomes, a compartment within the striatum enriched in D1 receptors, allowing for visualization and investigation of this specific neuronal population. [] Furthermore, Nr4a1 itself is considered an immediate early gene, rapidly upregulated in response to neuronal activity. [] Consequently, changes in eGFP expression in these mice can provide insights into the influence of SKF 83822 on neuronal activity within the striosome-matrix circuitry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


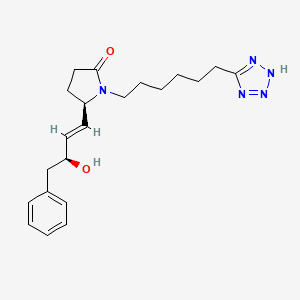
![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)



